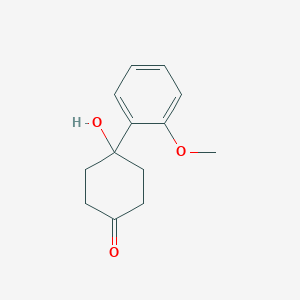
Tripropylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the protic ionic liquids (PILs) family, which are known for their unique properties such as low melting points, high thermal stability, and high proton conductivity . These properties make tripropylazanium an important compound in various scientific and industrial applications.
Méthodes De Préparation
Tripropylammonium can be synthesized through several methods. One common synthetic route involves the reaction of tripropylamine with an acid to form the this compound salt. For example, tripropylamine can react with hydrogen sulfate to form this compound hydrogen sulfate (TPrA/HSO₄) . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial production methods for tripropylazanium salts often involve large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
Analyse Des Réactions Chimiques
Tripropylammonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tripropylammonium has a wide range of scientific research applications, including:
Biology: this compound salts are used in biological research to study ion transport and membrane interactions.
Industry: This compound-based ionic liquids are used as solvents and catalysts in various industrial processes.
Mécanisme D'action
The mechanism by which tripropylazanium exerts its effects involves its ability to form stable ionic complexes with various anions. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the anion and the target molecule.
Comparaison Avec Des Composés Similaires
Tripropylammonium can be compared with other similar quaternary ammonium compounds such as:
Tetrapropylammonium: Similar in structure but with an additional propyl group, leading to different physicochemical properties.
Triethylammonium: Similar in structure but with ethyl groups instead of propyl groups, resulting in different reactivity and applications.
Trimethylammonium: Smaller alkyl groups lead to different solubility and stability properties.
The uniqueness of tripropylazanium lies in its balance of size and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H22N+ |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
tripropylazanium |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |
Clé InChI |
YFTHZRPMJXBUME-UHFFFAOYSA-O |
SMILES canonique |
CCC[NH+](CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)



![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)



![4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8586439.png)


